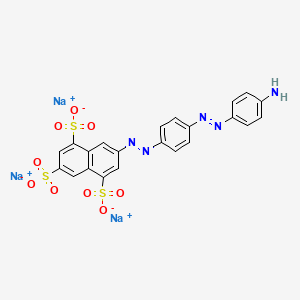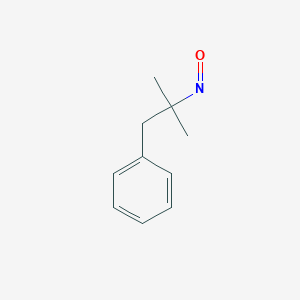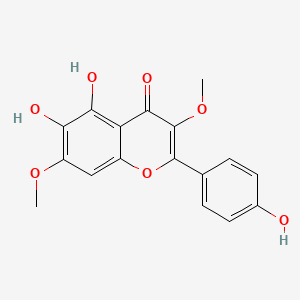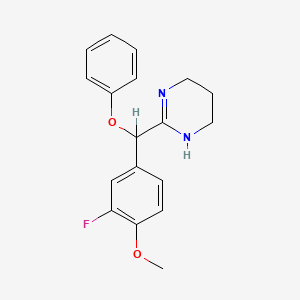![molecular formula C10H7F13KNO4S B13414789 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt CAS No. 67584-53-6](/img/structure/B13414789.png)
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt: is a fluorinated organic compound with the molecular formula C10H7F13KNO4S . This compound is known for its unique chemical structure, which includes a glycine backbone, an ethyl group, and a tridecafluorohexylsulfonyl group. The presence of fluorine atoms imparts distinct properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt typically involves the following steps:
Starting Materials: The synthesis begins with glycine, ethylamine, and tridecafluorohexylsulfonyl chloride.
Reaction: Glycine is reacted with ethylamine to form N-ethylglycine. This intermediate is then reacted with tridecafluorohexylsulfonyl chloride in the presence of a base such as potassium hydroxide to yield the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can yield sulfonic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically yields glycine and tridecafluorohexylsulfonic acid.
Scientific Research Applications
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, due to its unique structure.
Pathways Involved: The presence of the fluorinated sulfonyl group allows the compound to participate in specific biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-: This compound is similar but lacks the potassium salt form.
N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine: Another similar compound with slight variations in the structure.
Uniqueness
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt is unique due to:
Fluorine Content: The high fluorine content imparts distinct chemical and physical properties.
Potassium Salt Form: The presence of the potassium ion enhances its solubility and reactivity in certain conditions.
Properties
CAS No. |
67584-53-6 |
|---|---|
Molecular Formula |
C10H7F13KNO4S |
Molecular Weight |
523.31 g/mol |
IUPAC Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H8F13NO4S.K/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
GHBVIRCBEGOCEH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


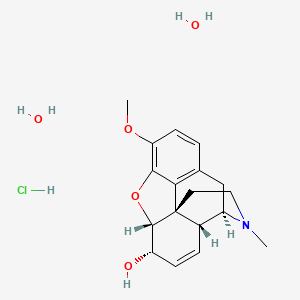
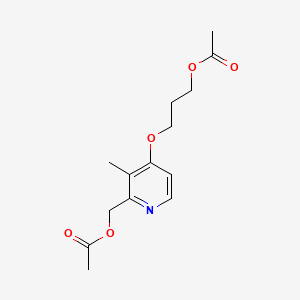
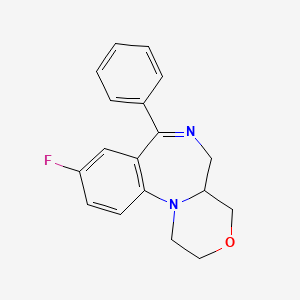
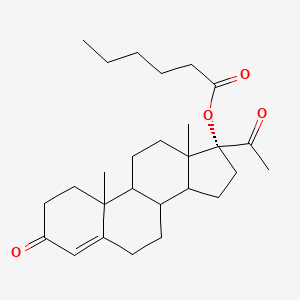
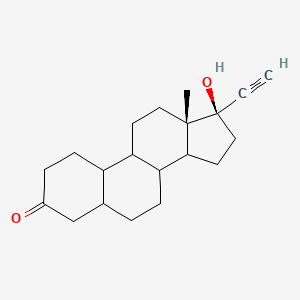
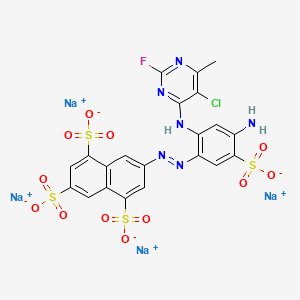
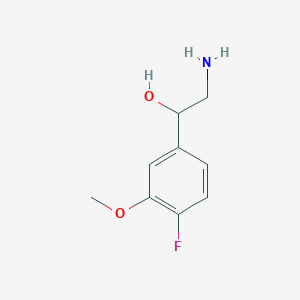
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
